Cas no 1784085-04-6 (Methyl 2-amino-5-bromothiophene-3-carboxylate)

Methyl 2-amino-5-bromothiophene-3-carboxylate structure
1784085-04-6 structure
商品名:Methyl 2-amino-5-bromothiophene-3-carboxylate
CAS番号:1784085-04-6
MF:C6H6BrNO2S
メガワット:236.086339473724
CID:4817272

Methyl 2-amino-5-bromothiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-amino-5-bromothiophene-3-carboxylate
    • インチ: 1S/C6H6BrNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3
    • InChIKey: RFLPGSYQOBXBGM-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C(=O)OC)=C(N)S1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 167
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 80.6

Methyl 2-amino-5-bromothiophene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A169006110-10g
Methyl 2-amino-5-bromothiophene-3-carboxylate
1784085-04-6 95%
10g
$2,682.26 2022-04-02
Alichem
A169006110-5g
Methyl 2-amino-5-bromothiophene-3-carboxylate
1784085-04-6 95%
5g
$2,084.50 2022-04-02
Alichem
A169006110-25g
Methyl 2-amino-5-bromothiophene-3-carboxylate
1784085-04-6 95%
25g
$4,689.63 2022-04-02

Methyl 2-amino-5-bromothiophene-3-carboxylate 関連文献

Methyl 2-amino-5-bromothiophene-3-carboxylateに関する追加情報

Methyl 2-amino-5-bromothiophene-3-carboxylate (CAS No. 1784085-04-6): A Comprehensive Overview

Methyl 2-amino-5-bromothiophene-3-carboxylate (CAS No. 1784085-04-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure and functional groups, holds potential applications in the development of novel pharmaceuticals and advanced materials. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements related to Methyl 2-amino-5-bromothiophene-3-carboxylate.

The molecular formula of Methyl 2-amino-5-bromothiophene-3-carboxylate is C8H8BrNO3S, with a molecular weight of approximately 266.03 g/mol. The compound features a thiophene ring, an amino group, a bromine atom, and an ester functional group. These structural elements contribute to its diverse chemical reactivity and biological activity.

In terms of synthesis, Methyl 2-amino-5-bromothiophene-3-carboxylate can be prepared through several routes. One common method involves the reaction of 2-amino-5-bromothiophene-3-carboxylic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction yields high purity Methyl 2-amino-5-bromothiophene-3-carboxylate, which can be further purified by recrystallization or column chromatography.

The physical properties of Methyl 2-amino-5-bromothiophene-3-carboxylate are also noteworthy. It typically appears as a white to off-white solid with a melting point ranging from 110 to 115°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various chemical reactions and biological assays.

Recent research has highlighted the potential of Methyl 2-amino-5-bromothiophene-3-carboxylate in medicinal chemistry. Studies have shown that compounds containing thiophene rings and amino groups can exhibit potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Methyl 2-amino-5-bromothiophene-3-carboxylate exhibited significant inhibition against cancer cell lines, particularly those derived from breast and lung tumors.

In addition to its pharmaceutical applications, Methyl 2-amino-5-bromothiophene-3-carboxylate has shown promise in materials science. The presence of the thiophene ring and bromine atom makes it an attractive building block for the synthesis of conductive polymers and organic semiconductors. These materials have potential applications in electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

The versatility of Methyl 2-amino-5-bromothiophene-3-carboxylate extends to its use as an intermediate in the synthesis of more complex molecules. For example, it can serve as a starting material for the preparation of various heterocyclic compounds through cyclization reactions or coupling reactions with other functional groups. This flexibility makes it a valuable compound for synthetic chemists working on the development of new materials and pharmaceuticals.

In conclusion, Methyl 2-amino-5-bromothiophene-3-carboxylate (CAS No. 1784085-04-6) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structure and functional groups enable it to participate in a wide range of chemical reactions and biological processes. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific fields.

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